molecular formula C12H15F2NO B12441838 (S)-1-Benzyl-3,3-difluoropiperidin-4-ol

(S)-1-Benzyl-3,3-difluoropiperidin-4-ol

Cat. No.: B12441838
M. Wt: 227.25 g/mol
InChI Key: GQTXKSUYTZFNET-NSHDSACASA-N
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Description

(S)-1-Benzyl-3,3-difluoropiperidin-4-ol is a chiral compound that belongs to the class of piperidines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two fluorine atoms at the 3-position of the piperidine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-3,3-difluoropiperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of fluorine atoms at the 3-position of the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Benzylation: The nitrogen atom is then benzylated using benzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification and chiral resolution steps are optimized to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-3,3-difluoropiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding piperidine derivative.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the piperidine derivative without the hydroxyl group.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-Benzyl-3,3-difluoropiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-3,3-difluoropiperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The benzyl group may also contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-4-ol: Lacks the fluorine atoms, resulting in different chemical properties and biological activity.

    3,3-Difluoropiperidine: Lacks the benzyl group, affecting its lipophilicity and target interactions.

    1-Benzyl-4-hydroxypiperidine: Similar structure but without the fluorine atoms, leading to different reactivity and applications.

Uniqueness

(S)-1-Benzyl-3,3-difluoropiperidin-4-ol is unique due to the combination of its chiral center, benzyl group, and fluorine atoms. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

(4S)-1-benzyl-3,3-difluoropiperidin-4-ol

InChI

InChI=1S/C12H15F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1

InChI Key

GQTXKSUYTZFNET-NSHDSACASA-N

Isomeric SMILES

C1CN(CC([C@H]1O)(F)F)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1O)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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